4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
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Overview
Description
4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with amino, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often requires stringent control of reaction parameters and purification steps to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-B]quinolin-5-one
- 4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-quinolin-5-one
Uniqueness
The uniqueness of 4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one lies in its specific substitution pattern and the presence of both amino and methoxy groups
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H22N4O2/c1-14-6-8-17(9-7-14)28-24-19(13-26-28)23(25)22-20(27-24)11-16(12-21(22)29)15-4-3-5-18(10-15)30-2/h3-10,13,16H,11-12H2,1-2H3,(H2,25,27) |
InChI Key |
FIHZWQOPELWNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC4=C(C(=O)CC(C4)C5=CC(=CC=C5)OC)C(=C3C=N2)N |
Origin of Product |
United States |
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